molecular formula C19H23N5O2S B2617768 N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896295-87-7

N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2617768
CAS No.: 896295-87-7
M. Wt: 385.49
InChI Key: DBHHEKOLAVRQPL-UHFFFAOYSA-N
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Description

This compound is a triazole-sulfanyl acetamide derivative characterized by a 1,2,4-triazole core substituted with a propyl chain at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanylacetamide moiety linked to a 4-methoxyphenylmethyl group.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-3-6-17-21-22-19(24(17)23-11-4-5-12-23)27-14-18(25)20-13-15-7-9-16(26-2)10-8-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHHEKOLAVRQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzyl chloride, is reacted with sodium sulfide to form 4-methoxybenzyl thiol.

    Formation of the Triazole Ring: The thiol intermediate is then reacted with 4-propyl-1H-pyrrole-2-carboxylic acid hydrazide to form the triazole ring.

    Final Coupling: The triazole intermediate is coupled with 2-bromoacetamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or triazole rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or alkyl halides in acetone.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

The compound's structural components are associated with anticancer properties, particularly due to the presence of the triazole ring. Research has indicated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Ongoing studies aim to evaluate the compound's efficacy against various cancer cell lines, focusing on its mechanism of action and potential as a lead compound for drug development .

Antifungal Properties

Triazole compounds are well-known for their antifungal activities. The incorporation of the pyrrole moiety may enhance this property, making N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide a candidate for antifungal drug development. Preliminary screenings against fungal strains are being conducted to establish its effectiveness and determine the structure-activity relationship (SAR) that contributes to its antifungal activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is being investigated. By screening it against various biological targets such as kinases and phosphatases, researchers aim to identify specific interactions that could lead to therapeutic applications in treating diseases linked to enzyme dysregulation, including cancer and inflammatory conditions .

Receptor Binding Studies

Understanding how this compound interacts with specific receptors can provide insights into its pharmacological profile. Studies involving receptor binding assays are crucial for determining its potential as a therapeutic agent in neuropharmacology or other fields where receptor modulation is key .

Electronic Properties

The unique electronic structure of this compound opens avenues for research in material science. Investigations into its electronic and optical properties could lead to applications in organic electronics or photonic devices. The presence of conjugated systems within the molecule suggests potential utility in developing advanced materials with tailored electronic characteristics .

Polymer Chemistry

Incorporating this compound into polymer matrices may enhance the properties of materials used in various industrial applications. Research is ongoing to explore how it can modify mechanical properties or thermal stability in composite materials .

Synthesis Protocol Development

Developing efficient synthesis protocols is essential for producing this compound on a larger scale. Multi-step synthetic routes involving specific reagents and optimized conditions are being explored to maximize yield and purity .

Exploring SAR

By synthesizing analogs of this compound, researchers can identify key structural features that contribute to its biological activity. This information is vital for optimizing its pharmacological profile and enhancing its therapeutic potential through targeted modifications .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / ID Key Substituents Biological Activity / Application Synthesis Method Reference ID
N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methoxyphenylmethyl, 5-propyl, 4-(1H-pyrrol-1-yl) Not explicitly reported (structural analog focus) Likely involves alkylation of triazole thiol with α-chloroacetamide derivatives N/A
VUAA-1 4-ethylphenyl, 4-ethyl-5-pyridin-3-yl Orco agonist (olfactory receptor modulation) Alkylation of triazole thiol with substituted α-chloroacetamides
OLC-12 4-isopropylphenyl, 4-ethyl-5-(4-pyridinyl) Orco agonist Similar to VUAA-1, with pyridinyl substitution
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Furan-2-yl, amino group at position 4 Anti-exudative activity (rat models) Alkylation with KOH, Paal-Knorr condensation for pyrolium fragments
Hydroxyacetamide derivatives (FP1-12) Hydroxyacetamide, substituted phenyl/imidazolone Antiproliferative activity (cancer cell lines) Reflux with pyridine/Zeolite (Y-H) catalyst
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-ethoxyphenyl, phenoxymethyl, 4-methoxyphenyl Not explicitly reported (structural analog) Standard triazole-sulfanyl acetamide synthesis

Key Observations:

Substituent-Driven Activity: The 4-methoxyphenylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with smaller substituents (e.g., ethyl or isopropyl in VUAA-1/OLC-12) .

Synthetic Strategies :

  • Most analogs are synthesized via alkylation of triazole thiols with α-chloroacetamides, often under basic conditions (e.g., KOH) .
  • Advanced derivatives (e.g., FP1-12) employ zeolite catalysts and pyridine reflux to optimize yield and regioselectivity .

Biological Performance :

  • Anti-exudative activity in furan-substituted analogs correlates with electron-rich aromatic systems, which may stabilize interactions with inflammatory targets .
  • Orco agonists (VUAA-1, OLC-12) demonstrate the importance of pyridinyl/ethyl groups in receptor activation, suggesting the target compound’s pyrrol group could offer unique modulation .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The compound features several notable structural components:

  • Methoxyphenyl Group : This aromatic moiety contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Triazole Ring : Known for its pharmacological significance, the triazole ring is associated with antifungal and antimicrobial activities.
  • Sulfanyl Linkage : The sulfur atom may enhance the compound's reactivity and binding affinity to biological targets.

The molecular formula is C_{20}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 414.5 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the methoxyphenyl and propyl groups through substitution reactions.
  • Final coupling to form the acetamide structure.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In particular:

  • In vitro Studies : The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, which are known for their clinical relevance in infections .
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown activity against colon carcinoma (HCT116) with IC50 values around 6.2 µM .
Cancer Cell LineIC50 (µM)
HCT1166.2
T47D27.3

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit specific enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The sulfanyl group may contribute to oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Interaction with cellular receptors could alter signaling cascades involved in proliferation and survival.

Case Studies

Several studies have documented the efficacy of this compound in both laboratory and clinical settings:

  • Antibacterial Efficacy Against ESKAPE Pathogens : A study highlighted its potential against antibiotic-resistant strains, showcasing its importance in addressing current healthcare challenges .
  • Cytotoxicity in Multicellular Spheroids : Research demonstrated that this compound effectively penetrates multicellular tumor spheroids, indicating its potential for solid tumor treatment .

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